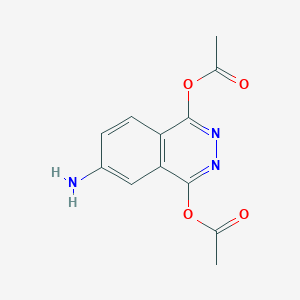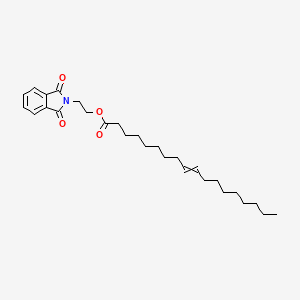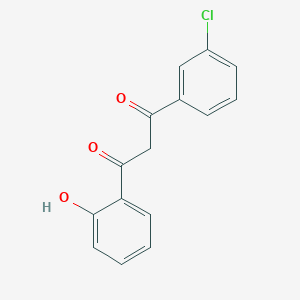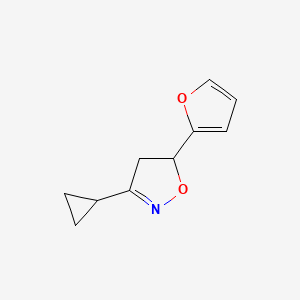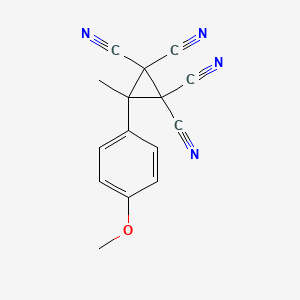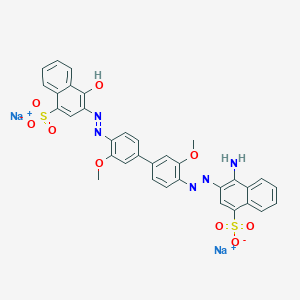![molecular formula C11H23N3 B14735453 3-[6-(Dimethylamino)hexylamino]propanenitrile CAS No. 5423-65-4](/img/structure/B14735453.png)
3-[6-(Dimethylamino)hexylamino]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[6-(Dimethylamino)hexylamino]propanenitrile is an organic compound with the molecular formula C11H23N3. It is a nitrile derivative with a dimethylamino group attached to a hexyl chain, which is further connected to a propanenitrile group. This compound is of interest in various fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(Dimethylamino)hexylamino]propanenitrile typically involves the reaction of 6-(dimethylamino)hexylamine with acrylonitrile. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the addition of the nitrile group to the amine. The reaction can be represented as follows:
[ \text{6-(Dimethylamino)hexylamine} + \text{Acrylonitrile} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-[6-(Dimethylamino)hexylamino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like halides or other amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
3-[6-(Dimethylamino)hexylamino]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[6-(Dimethylamino)hexylamino]propanenitrile involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, potentially modulating their activity. The nitrile group may also participate in binding interactions, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Dimethylamino)propionitrile: A simpler analog with similar functional groups but a shorter carbon chain.
6-(Dimethylamino)hexanenitrile: Similar structure but lacks the propanenitrile group.
Uniqueness
3-[6-(Dimethylamino)hexylamino]propanenitrile is unique due to its extended carbon chain and the presence of both dimethylamino and nitrile functional groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
5423-65-4 |
|---|---|
Fórmula molecular |
C11H23N3 |
Peso molecular |
197.32 g/mol |
Nombre IUPAC |
3-[6-(dimethylamino)hexylamino]propanenitrile |
InChI |
InChI=1S/C11H23N3/c1-14(2)11-6-4-3-5-9-13-10-7-8-12/h13H,3-7,9-11H2,1-2H3 |
Clave InChI |
CPLMVDBAKZDFOS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCCCCNCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



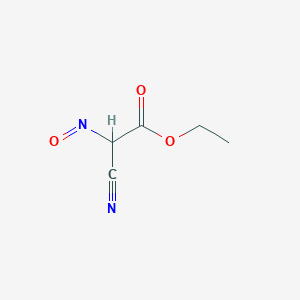
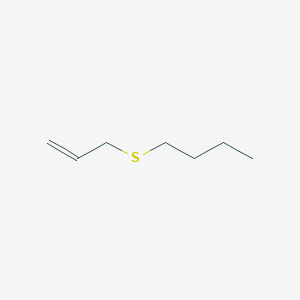

![Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate](/img/structure/B14735398.png)

